molecular formula C10H17NO6 B14572146 Methyl 6-(acetyloxy)-7-nitroheptanoate CAS No. 61379-24-6

Methyl 6-(acetyloxy)-7-nitroheptanoate

Cat. No.: B14572146
CAS No.: 61379-24-6
M. Wt: 247.24 g/mol
InChI Key: KCIHVLSSXOPYEX-UHFFFAOYSA-N
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Description

Methyl 6-(acetyloxy)-7-nitroheptanoate is an organic compound characterized by the presence of an acetyloxy group and a nitro group attached to a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetyloxy)-7-nitroheptanoate typically involves the esterification of a heptanoic acid derivative with methanol in the presence of a catalyst. The acetyloxy group can be introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine . The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetyloxy)-7-nitroheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted heptanoates.

    Hydrolysis: Heptanoic acid and methanol.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(acetyloxy)-7-nitrohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 6-(acetyloxy)-7-nitrooctanoate: Similar structure but with a longer carbon chain.

    Ethyl 6-(acetyloxy)-7-nitroheptanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of both acetyloxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

61379-24-6

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

methyl 6-acetyloxy-7-nitroheptanoate

InChI

InChI=1S/C10H17NO6/c1-8(12)17-9(7-11(14)15)5-3-4-6-10(13)16-2/h9H,3-7H2,1-2H3

InChI Key

KCIHVLSSXOPYEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCC(=O)OC)C[N+](=O)[O-]

Origin of Product

United States

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